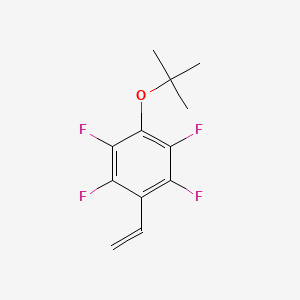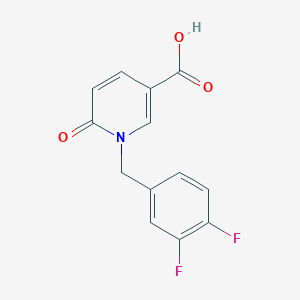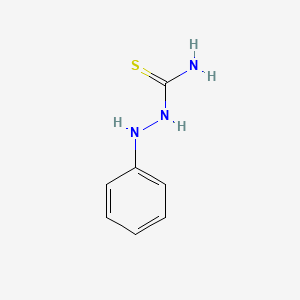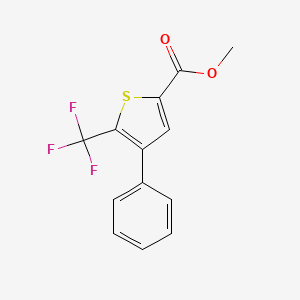
4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene is a chemical compound that is part of the styrene family, characterized by a tert-butoxy group attached to the aromatic ring which is also substituted with four fluorine atoms. This structure suggests that the compound could exhibit unique physical and chemical properties due to the presence of the bulky tert-butoxy group and the highly electronegative fluorine atoms.
Synthesis Analysis
The synthesis of poly(4-tert-butoxystyrene) (O) is mentioned in the context of its hydrolysis to poly(4-hydroxystyrene) (H). The process involves a strong acid to convert the tert-butoxystyrene into the hydroxystyrene derivative. This transformation is part of a study on the molecular characteristics of the polymer upon hydrolysis and the monomer sequence of the resulting copolymers .
Molecular Structure Analysis
The molecular structure of related compounds, such as the p-tert-butyltetrahomodioxacalix arene, has been investigated using NMR techniques and single-crystal X-ray diffraction. These methods provide detailed information about the conformation and stability of the compounds in solution and in the solid state. Although not directly about 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene, these techniques are relevant for analyzing the molecular structure of similar compounds .
Chemical Reactions Analysis
The hydrolysis reaction of poly(4-tert-butoxystyrene) to form poly(4-hydroxystyrene) and its copolymers is a key chemical reaction involving the tert-butoxystyrene monomer. The reaction is found to occur uniformly, as evidenced by MALDI-TOF mass spectrometry and 1H NMR, indicating a consistent conversion rate. The monomer sequence in the resulting copolymers is statistically distributed, as revealed by 13C NMR .
Physical and Chemical Properties Analysis
The physical properties of the copolymers derived from 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene, such as morphology, have been studied using transmission electron microscopy (TEM) and small-angle X-ray scattering (SAXS). These studies show that the partially hydrolyzed copolymers can form lamellar and cylindrical structures, which are influenced by the statistical distribution of hydrolysis and the localized distribution of the hydroxystyrene sequence .
Applications De Recherche Scientifique
-
Synthesis and Molecular Structure
- Field : Chemistry
- Application : The compound tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was synthesized and its crystal and molecular structure were studied .
- Method : The compound was synthesized via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine .
- Results : The reaction was performed under mild conditions at 60 °C overnight using tetrahydrofuran as solvent. Crystals of the compound were grown during the purification step from a saturated petroleum ether/ethyl acetate solution .
-
Anionic Living Polymerization
- Field : Polymer Science
- Application : Anionic living polymerization of new monomers that serve as intermolecular chemical links between polymer chains are described, along with the wide applications of the resultant polymer alloys .
- Method : The paper describes the anionic living polymerization of four new monomers that can provide intermolecular chemical links .
- Results : The resultant polymer alloys have wide applications .
-
Chemical Structure Analysis
- Field : Chemistry
- Application : The compound [4-(tert-butoxy)phenyl]trimethoxysilane has been analyzed for its chemical structure .
- Method : The chemical structure of the compound was analyzed using various techniques, including 2-dimensional and 3-dimensional imaging .
- Results : The molecule contains a total of 40 bonds, including 18 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .
-
Synthesis of Tertiary Butyl Esters
- Field : Organic Chemistry
- Application : Tertiary butyl esters have large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
- Method : The method involves using flow microreactor systems for the synthesis of tertiary butyl esters .
- Results : The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch process .
-
Chemical Structure Analysis
- Field : Chemistry
- Application : The compound [4-(tert-butoxy)phenyl]trimethoxysilane has been analyzed for its chemical structure .
- Method : The chemical structure of the compound was analyzed using various techniques, including 2-dimensional and 3-dimensional imaging .
- Results : The molecule contains a total of 40 bonds, including 18 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .
-
Synthesis of Tertiary Butyl Esters
- Field : Organic Chemistry
- Application : Tertiary butyl esters have large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
- Method : The method involves using flow microreactor systems for the synthesis of tertiary butyl esters .
- Results : The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch process .
Safety And Hazards
Orientations Futures
The future directions for research on similar compounds could involve the development of more efficient and sustainable synthesis methods . Additionally, further studies on the thermal decomposition of these compounds could provide valuable insights into their reactivity and potential applications .
Propriétés
IUPAC Name |
1-ethenyl-2,3,5,6-tetrafluoro-4-[(2-methylpropan-2-yl)oxy]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F4O/c1-5-6-7(13)9(15)11(10(16)8(6)14)17-12(2,3)4/h5H,1H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKPOBGCHDVVRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C(=C(C(=C1F)F)C=C)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382015 |
Source


|
| Record name | 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene | |
CAS RN |
343305-41-9 |
Source


|
| Record name | 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)
![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)






